molecular formula C9H11N3O4 B163653 1-cyclopentyl-5-nitropyrimidine-2,4-dione CAS No. 137487-63-9

1-cyclopentyl-5-nitropyrimidine-2,4-dione

Cat. No.: B163653
CAS No.: 137487-63-9
M. Wt: 225.2 g/mol
InChI Key: MCEFQKMAFHXHKA-UHFFFAOYSA-N
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Description

1-cyclopentyl-5-nitropyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a cyclopentyl group attached to the nitrogen atom at position 1 and a nitro group at position 5 of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-5-nitropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanone with urea and nitric acid, followed by cyclization to form the desired pyrimidine ring. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-5-nitropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of N(1)-Cyclopentyl-5-aminopyrimidine-2,4-dione.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-cyclopentyl-5-nitropyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-nitropyrimidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with nucleic acid synthesis, contributing to its potential therapeutic properties.

Comparison with Similar Compounds

Similar Compounds

    N(1)-Cyclopentyl-5-aminopyrimidine-2,4-dione: A reduced form of the compound with an amino group instead of a nitro group.

    N(1)-Cyclopentyl-5-chloropyrimidine-2,4-dione: A derivative with a chlorine atom at position 5.

    N(1)-Cyclopentyl-5-methylpyrimidine-2,4-dione: A derivative with a methyl group at position 5.

Uniqueness

1-cyclopentyl-5-nitropyrimidine-2,4-dione is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo various transformations, making the compound versatile for synthetic and research applications.

Properties

IUPAC Name

1-cyclopentyl-5-nitropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c13-8-7(12(15)16)5-11(9(14)10-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEFQKMAFHXHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=O)NC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160202
Record name N(1)-Cyclopentyl-5-nitropyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137487-63-9
Record name N(1)-Cyclopentyl-5-nitropyrimidine-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137487639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(1)-Cyclopentyl-5-nitropyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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